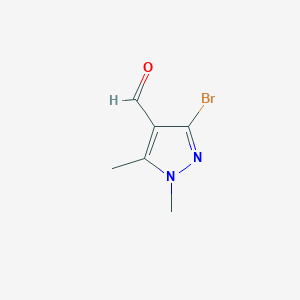

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-bromo-1,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFNJTNWZKZESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Reactivity

Abstract: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a synthetically malleable carbon-bromine bond, and a stable pyrazole core, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, an in-depth analysis of its chemical reactivity at its key functional sites, and a discussion of its applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] Its prevalence in pharmaceuticals stems from its ability to act as a stable, aromatic linker that can engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties.

This compound (Figure 1) emerges as a particularly powerful intermediate. The N-methylation prevents tautomerism and simplifies its reactivity profile, while the bromine atom at the C3 position and the carbaldehyde at C4 provide orthogonal synthetic handles for sequential, controlled modifications. This guide aims to provide a deep, practical understanding of this reagent, moving beyond a simple catalog of properties to explain the "why" behind its synthetic applications.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Core Properties

The key physicochemical data for this compound are summarized in Table 1. The compound is a solid at room temperature with a relatively high boiling point, consistent with its polarity and molecular weight.

| Property | Value | Reference(s) |

| CAS Number | 1557804-67-7 | [3][4] |

| Molecular Formula | C₆H₇BrN₂O | [3][5] |

| Molecular Weight | 203.04 g/mol | [3] |

| Appearance | White to light brown solid | [6] |

| Boiling Point | 284.2 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 125.7 ± 25.9 °C | [3] |

Spectroscopic Signature

While specific, peer-reviewed spectral data for this exact isomer is not widely published, its expected spectroscopic signature can be reliably predicted based on analysis of closely related analogues.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three key signals:

-

A singlet for the aldehyde proton (-CHO) in the downfield region, typically around δ 9.8-10.2 ppm.

-

A singlet for the N-methyl protons (-NCH₃) around δ 3.7-4.0 ppm.

-

A singlet for the C5-methyl protons (-CCH₃) around δ 2.4-2.7 ppm.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display six distinct signals corresponding to each carbon atom:

-

The aldehyde carbonyl carbon (~185-190 ppm).

-

Four aromatic carbons of the pyrazole ring, including the C-Br carbon (which will be significantly shifted).

-

The two methyl carbons.

-

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the aldehyde C=O stretch, typically found in the range of 1680-1700 cm⁻¹. Additional bands corresponding to C-H, C=N, and C-N stretching will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be 201.9742 (for ⁷⁹Br) and 203.9721 (for ⁸¹Br).[3]

Synthesis and Purification Protocol

The most reliable and widely documented method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction .[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10][11]

Recommended Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes the synthesis starting from the commercially available 3-Bromo-1,5-dimethyl-1H-pyrazole.

Reaction Scheme:

Materials:

-

3-Bromo-1,5-dimethyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes.

-

Scientist's Note: This step is highly exothermic and generates the electrophilic chloroiminium salt known as the Vilsmeier reagent.[11] Slow, controlled addition is critical to prevent a runaway reaction and degradation of the reagent. The reagent should be used immediately.

-

-

Reaction with Pyrazole: Dissolve 3-Bromo-1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 4-6 hours, monitoring the reaction progress by TLC.

-

Workup and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

-

Trustworthiness Check: The iminium ion intermediate formed after the electrophilic attack is hydrolyzed to the final aldehyde during this aqueous workup.[9] Vigorous gas evolution (CO₂) will occur during neutralization; careful addition is essential.

-

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to yield the pure product.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its two primary functional groups, allowing for a wide array of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde group is a versatile electrophile, enabling chain extension and the introduction of new functionalities.[12]

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted amines.

-

Condensation Reactions: Undergoes various C-C bond-forming condensation reactions, such as the Wittig reaction (to form alkenes), Knoevenagel condensation (with active methylene compounds), and Claisen-Schmidt condensation (to form chalcones).[2]

Reactions at the C3-Bromine Atom: Cross-Coupling

The C-Br bond is a prime handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[13] The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[14][15]

Expertise in Practice: The Suzuki reaction is highly valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[13]

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., Dioxane/Water or Toluene/Water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add the degassed solvent system and finally the palladium catalyst.

-

Scientist's Note: The choice of catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For nitrogen-containing heterocycles, ligands like SPhos or XPhos can be beneficial to prevent catalyst inhibition and promote high yields.[15][16] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14]

-

-

Heat the reaction mixture (typically 80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The synthetic versatility of this compound makes it a valuable starting material for creating libraries of novel compounds for screening. Pyrazole-4-carbaldehydes are key intermediates in the synthesis of compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral properties.[2][7][8] By using this building block, researchers can rapidly generate diverse analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazards: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17][18]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][19] Avoid breathing dust or fumes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a high-value synthetic intermediate, offering chemists two distinct and versatile points for molecular elaboration. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and its reactivity—particularly in modern cross-coupling reactions like the Suzuki-Miyaura coupling—empowers researchers to design and execute efficient synthetic routes toward novel and potentially bioactive molecules. The protocols and insights provided in this guide serve as a robust foundation for the effective application of this powerful chemical tool.

References

-

Chemsrc. (n.d.). This compound Chemical & Physical Properties. Retrieved from [Link]

-

Salgado-Zamora, H., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4983. Available at: [Link]

-

Nayak, S. K., et al. (2021). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 13(3), 286-296. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

-

Capot Chemical. (n.d.). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

-

Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 803-809. Available at: [Link]

-

Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2393-2403. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

-

Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2393-2403. Available at: [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Deshmukh, A. R., & Patil, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 5(3), 1279-1290. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4890–4893. Available at: [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

-

Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2650. Available at: [Link]

-

PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]

-

DC Chemicals. (n.d.). E3 ligase Ligand 5. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS#:1557804-67-7 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | 1557804-67-7 [amp.chemicalbook.com]

- 5. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 6. chemicalbook.com [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemmethod.com [chemmethod.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. nbinno.com [nbinno.com]

- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aksci.com [aksci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. capotchem.com [capotchem.com]

- 20. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Analysis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Researchers

Introduction and Significance

3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 1557804-67-7) is a substituted pyrazole, a class of heterocyclic compounds of immense interest in the pharmaceutical and agrochemical industries.[1] Pyrazole scaffolds are integral to numerous approved drugs due to their diverse biological activities.[1] This specific derivative, featuring a reactive aldehyde group and a bromine atom, serves as a versatile intermediate for synthesizing more complex molecular architectures. Its utility in drug discovery and materials science hinges on the precise confirmation of its structure and purity, for which spectroscopic analysis is the gold standard.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the narrative emphasizes not just the data itself, but the rationale behind the expected spectral features, providing researchers with a robust framework for its identification and characterization. The synthesis of such pyrazole-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, a process that involves the formylation of an activated aromatic or heterocyclic ring.[2][3] Understanding this synthetic origin provides context for potential impurities and the importance of rigorous spectroscopic verification.

Molecular Structure and Spectroscopic Blueprint

The structural identity of any compound is encoded in its spectroscopic output. For this compound, the key features are:

-

A pentasubstituted pyrazole ring.

-

An N-methyl group (at position 1).

-

A C-methyl group (at position 5).

-

A bromine atom (at position 3).

-

A carbaldehyde (formyl) group (at position 4).

Each of these components will generate a distinct and predictable signal in NMR, IR, and MS analyses, which we will deconstruct in the following sections.

Caption: Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).

Expertise in Action: Predicting the ¹H NMR Spectrum

The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and relatively clean spectral window. Based on the electronic effects of the substituents, we can predict the following proton signals. The aldehyde proton is adjacent to a carbonyl group and the pyrazole ring, placing it in a highly deshielded environment. The two methyl groups are electronically distinct; the N-methyl group is attached to a nitrogen atom, while the C-methyl group is attached to a carbon atom of the pyrazole ring, leading to different chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | Strong deshielding from the adjacent carbonyl group and aromatic ring. |

| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Attached to nitrogen, typically downfield compared to a C-methyl group. |

| C-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Attached to the pyrazole ring, shielded relative to the N-methyl. |

Deconstructing the Carbon Skeleton: Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. The presence of the bromine atom and the diverse functional groups leads to a wide dispersion of signals, which is highly diagnostic. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield. The carbon atom bearing the bromine (C3) is also significantly influenced.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Aldehyde) | 185 - 190 | Carbonyl carbon, highly deshielded. |

| C5 | 148 - 152 | Ring carbon attached to a methyl group and adjacent to N1. |

| C3 | 135 - 140 | Ring carbon attached to the electronegative bromine atom.[4] |

| C4 | 115 - 120 | Ring carbon attached to the aldehyde group. |

| N-CH₃ | 35 - 40 | Methyl carbon attached to nitrogen. |

| C-CH₃ | 12 - 16 | Methyl carbon attached to the pyrazole ring. |

Trustworthiness: A Self-Validating NMR Protocol

To ensure reproducible and high-quality data, the following standardized protocol should be employed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).

-

Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Interpreting the Vibrational Signature

The IR spectrum of this compound is dominated by a few characteristic absorption bands. The most prominent and diagnostic peak will be the strong C=O stretch from the aldehyde. The C=N and C=C stretching vibrations of the pyrazole ring also provide confirmatory evidence.

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |

| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 | Medium (often two bands) |

| Pyrazole C=N/C=C | Ring Stretch | 1500 - 1600 | Medium to Strong |

| Aliphatic C-H | Stretch | 2900 - 3000 | Medium |

| C-Br | Stretch | 550 - 650 | Medium (in fingerprint region) |

Protocol for IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with isopropanol.

Mass Spectrometry (MS): Confirming Molecular Integrity

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, additional structural information. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.

Authoritative Grounding: HRMS and the Bromine Isotopic Pattern

The molecular formula is C₆H₇BrN₂O. A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the mass spectrum: the molecular ion peak (M) and an M+2 peak of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom.

Public chemical databases provide predicted mass-to-charge ratios for various adducts, which are essential for confirming the compound's identity.[5]

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ion Adduct | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Source |

|---|---|---|---|

| [M+H]⁺ | 202.98146 | 204.97941 | [5] |

| [M+Na]⁺ | 224.96340 | 226.96135 | [5] |

| [M]⁻ | 201.97473 | 203.97268 |[5] |

Visualization: A Standard MS Experimental Workflow

The process from sample to spectrum follows a logical and validated pathway, which can be visualized as follows.

Caption: Figure 2: A typical workflow for acquiring an ESI mass spectrum.

Conclusion

The structural verification of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the aldehyde carbonyl, and HRMS validates the elemental composition and molecular weight with high precision, confirmed by the characteristic bromine isotopic pattern. This guide provides the foundational data and protocols necessary for researchers to confidently identify, characterize, and utilize this important chemical intermediate in their work.

References

-

PubChemLite. This compound. Available at: [Link].

-

SpectraBase. 3-bromo-1,5-dimethylpyrazole [13C NMR]. Available at: [Link].

-

Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1051. Available at: [Link].

-

ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Available at: [Link].

-

Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link].

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1205. Available at: [Link].

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link].

Sources

1H NMR and 13C NMR spectra of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyrazole of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established NMR principles and spectral data from closely related structural analogs. We present detailed, rationalized predictions for all proton and carbon chemical shifts, alongside standardized protocols for the experimental acquisition and validation of this data. This guide is intended for researchers and scientists engaged in the synthesis and characterization of heterocyclic compounds.

Introduction and Structural Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The targeted compound, this compound (CAS RN®: 1557804-67-7), is a functionalized pyrazole that serves as a versatile synthetic intermediate. Its structure combines several key features: a five-membered aromatic pyrazole ring, two distinct methyl groups (one N-substituted and one C-substituted), a bromine atom, and a reactive carbaldehyde moiety. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the gold standard for this purpose.

This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in the fundamental principles of NMR, including chemical environment, electronegativity, and anisotropic effects, and are supported by empirical data from analogous structures reported in the literature.

Molecular Structure

The structure of this compound is depicted below. An analysis of its topology reveals no elements of symmetry; therefore, each carbon and proton is expected to produce a distinct signal in the NMR spectra.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show three distinct singlet signals, corresponding to the aldehyde proton, the N-methyl protons, and the C5-methyl protons.

Signal-by-Signal Analysis

-

Aldehyde Proton (CHO-H): This proton is expected to be the most deshielded. Its proximity to the electronegative oxygen atom and the magnetic anisotropy of the C=O double bond will shift its resonance significantly downfield. In similar pyrazole-4-carbaldehyde structures, this proton appears between 9.7 and 10.1 ppm.[1] The electron-withdrawing nature of the pyrazole ring and the bromine at C3 will further enhance this effect. It will appear as a sharp singlet as there are no adjacent protons within three bonds.

-

Predicted Chemical Shift (δ): 9.95 - 10.10 ppm

-

Multiplicity: Singlet (s)

-

Integration: 1H

-

-

N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N1 atom of the pyrazole ring are deshielded by the adjacent nitrogen atom. Their chemical shift is typically observed in the range of 3.7-4.1 ppm in N-alkylated pyrazoles.

-

Predicted Chemical Shift (δ): 3.80 - 3.95 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

-

-

C5-Methyl Protons (C₅-CH₃): This methyl group is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. Its resonance is expected to be further downfield than a typical alkyl methyl group. In related 3-methyl-pyrazole derivatives, this signal is often found around 2.5 ppm.[1]

-

Predicted Chemical Shift (δ): 2.50 - 2.65 ppm

-

Multiplicity: Singlet (s)

-

Integration: 3H

-

Table 1: Summary of Predicted ¹H NMR Data

| Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H (CHO) | 9.95 - 10.10 | Singlet (s) | 1H | Deshielded by C=O anisotropy and electronegative oxygen. No adjacent protons for coupling. |

| 3H (N-CH₃) | 3.80 - 3.95 | Singlet (s) | 3H | Deshielded by direct attachment to the electronegative N1 atom of the aromatic ring. |

| 3H (C₅-CH₃) | 2.50 - 2.65 | Singlet (s) | 3H | Attached to an sp² carbon of the pyrazole ring, deshielded relative to aliphatic methyl groups.[1] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms in the molecule.

Signal-by-Signal Analysis

-

Carbonyl Carbon (CHO): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen. Its resonance is expected in the far downfield region of the spectrum, typical for aldehydes.[2]

-

Predicted Chemical Shift (δ): 184.0 - 187.0 ppm

-

-

Pyrazole Ring Carbons (C3, C4, C5):

-

C5 (C-CH₃): This carbon, attached to a methyl group and the N1 atom, is typically found around 148-152 ppm in similar pyrazoles.[1]

-

Predicted Chemical Shift (δ): 149.0 - 152.0 ppm

-

-

C3 (C-Br): The carbon atom bonded to bromine (C3) will experience a shielding effect from the halogen, a phenomenon known as the "heavy atom effect," but its position is also influenced by being part of the aromatic system. Its chemical shift is challenging to predict precisely but is expected to be significantly different from the other ring carbons. Based on data for bromo-substituted aromatics, a range of 115-125 ppm is plausible.

-

Predicted Chemical Shift (δ): 118.0 - 125.0 ppm

-

-

C4 (C-CHO): This carbon is attached to the electron-withdrawing aldehyde group. It is expected to be shielded relative to C3 and C5. In related structures, the C4 carbon of a pyrazole ring is often observed around 110-115 ppm.[2]

-

Predicted Chemical Shift (δ): 112.0 - 116.0 ppm

-

-

-

Methyl Carbons (N-CH₃ and C₅-CH₃):

-

N-Methyl Carbon (N-CH₃): This carbon is attached to a nitrogen atom and is expected in the typical range for N-alkyl groups.

-

Predicted Chemical Shift (δ): 36.0 - 39.0 ppm

-

-

C5-Methyl Carbon (C₅-CH₃): This carbon, attached to the pyrazole ring, will be the most shielded carbon in the molecule.

-

Predicted Chemical Shift (δ): 12.0 - 14.0 ppm[1]

-

-

Table 2: Summary of Predicted ¹³C NMR Data

| Label | Predicted δ (ppm) | Rationale |

| C (CHO) | 184.0 - 187.0 | Highly deshielded due to the C=O double bond.[2] |

| C5 | 149.0 - 152.0 | sp² carbon in the aromatic ring, adjacent to N1 and bearing a methyl group.[1] |

| C3 | 118.0 - 125.0 | sp² carbon bonded to bromine; chemical shift influenced by halogen and ring electronics. |

| C4 | 112.0 - 116.0 | sp² carbon bonded to the electron-withdrawing aldehyde group.[2] |

| C (N-CH₃) | 36.0 - 39.0 | Aliphatic carbon attached to the electronegative N1 atom. |

| C (C₅-CH₃) | 12.0 - 14.0 | Aliphatic carbon attached to the C5 of the pyrazole ring.[1] |

Experimental Protocols

To validate the predicted spectral data, the following experimental procedures are recommended.

Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following describes a standard set of experiments to be performed on a 500 MHz NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Tune and match the probe for ¹H frequency.

-

Acquire a standard 1D proton spectrum with the following parameters:

-

Spectral Width: ~16 ppm

-

Acquisition Time: ~3 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 8-16

-

-

Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Spectroscopy:

-

Tune and match the probe for ¹³C frequency.

-

Acquire a 1D carbon spectrum with proton decoupling (e.g., zgpg30 pulse program).

-

Spectral Width: ~240 ppm

-

Acquisition Time: ~1 second

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Process the data with an exponential window function (line broadening of 1.0 Hz).

-

Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR for Structural Confirmation (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively link the N-CH₃ proton signal to its carbon and the C₅-CH₃ proton signal to its carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning the quaternary carbons and confirming the overall connectivity.

-

Caption: Key predicted ²J and ³J HMBC correlations for structural verification.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The analysis, based on fundamental principles and data from analogous compounds, suggests a ¹H spectrum with three distinct singlets and a ¹³C spectrum with six unique resonances. The provided chemical shift tables and recommended experimental protocols offer a solid foundation for any researcher working with this compound, enabling efficient and accurate spectral assignment upon experimental acquisition. The use of 2D NMR techniques, particularly HMBC, will be essential for the definitive confirmation of the predicted structure.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Retrieved from [Link]

-

Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

CyberLeninka. (n.d.). SYNTHESIS AND STRUCTURE OF NEW 4-(4-BROMO-3,5-DIMETHYLPYRAZOLYL) BENZALDEHYDE UNDER CONDITIONS OF CONVECTION HEATING AND MICROWAVE IRRADIATION. Retrieved from [Link]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from [Link]

Sources

Crystal structure of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide on the Crystal Structure of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde

Foreword: The Structural Imperative in Modern Chemistry

In the landscape of molecular sciences, particularly within pharmaceutical and materials development, the precise three-dimensional arrangement of atoms is not merely a detail—it is the foundational blueprint of function. For a molecule like this compound, a member of the functionally rich pyrazole class of heterocycles, understanding its solid-state structure is paramount. Pyrazole derivatives are scaffolds for a vast array of bioactive compounds, and their efficacy is inextricably linked to their stereochemistry and intermolecular interactions. This guide provides a comprehensive, field-proven framework for the determination, refinement, and analysis of this molecule's crystal structure, grounded in the principles of single-crystal X-ray diffraction (SCXRD).

While the specific crystallographic data for the title compound is not available in open-access databases as of this writing, this guide will delineate the complete, authoritative workflow for its determination. We will use the closely related and published structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as an illustrative case study for the analytical section, providing a tangible example of the data and insights yielded by this powerful technique.

Synthesis and Purification: From Precursor to Crystalline Solid

The journey to a crystal structure begins with the synthesis of a high-purity compound. The most robust and widely adopted method for the formylation of electron-rich heterocyclic rings like pyrazoles is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis

-

Reagent Preparation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool DMF to 0 °C.

-

Vilsmeier Reagent Formation : Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The exothermic reaction is controlled by maintaining the temperature between 0-5 °C. The formation of the electrophilic chloroiminium salt is the key to the reaction's success.

-

Substrate Addition : Dissolve the precursor, 3-Bromo-1,5-dimethyl-1H-pyrazole, in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction and Work-up : After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude product.[3]

-

Purification and Crystallization : The crude solid is collected by filtration, washed with cold water, and purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The goal is to grow single crystals of high quality, which often requires slow evaporation, slow cooling of a saturated solution, or vapor diffusion. High-quality crystals for diffraction should be visually clear, possess well-defined faces, and be typically 0.1-0.3 mm in size.[4]

Single-Crystal X-ray Diffraction: Elucidating the Atomic Blueprint

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[7]

Workflow for Crystal Structure Determination

Sources

Initial Biological Screening of Pyrazole Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide:

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activity.[1][2] Derivatives of this five-membered heterocycle have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel pyrazole derivatives, moving beyond rote protocols to explain the strategic rationale behind each step. Our objective is to construct a logical and efficient screening cascade that maximizes the probability of identifying high-quality lead compounds while minimizing resource expenditure.

Chapter 1: The Foundation—In Silico and Physicochemical Profiling

Before committing to resource-intensive wet-lab screening, a foundational understanding of a compound's properties is paramount. This initial phase acts as a critical filter, eliminating compounds with predicted liabilities and prioritizing those with the highest likelihood of success.

In Silico Assessment: Predicting Biological Behavior

Computational tools are indispensable for triaging a library of novel pyrazole derivatives. Molecular docking, a key in silico technique, predicts the binding affinity and orientation of a ligand within the active site of a protein target.[5][6] This is particularly relevant for pyrazoles, which are well-documented inhibitors of various protein kinases like VEGFR-2, Aurora A, and CDKs.[7][8]

-

Causality in Target Selection: The choice of protein targets for docking is not arbitrary. It is guided by the known therapeutic activities of the pyrazole scaffold. For instance, given that many pyrazole-containing drugs are kinase inhibitors, docking studies against a panel of relevant kinases (e.g., JAKs, CDKs, EGFR) is a logical starting point.[9][10][11] A strong predicted binding energy (e.g., -10.35 kJ/mol for a pyrazole derivative with CDK2) suggests a higher probability of successful inhibition in subsequent in vitro assays.[7]

Early ADME/Tox Prediction

The failure of drug candidates due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles is a major cause of attrition in drug development.[12][13] Early computational ADME/Tox screening provides crucial insights into a compound's potential liabilities.[14][15][16] Models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[15][16] Compounds with predicted poor ADME profiles or high toxicity flags should be deprioritized or flagged for early experimental validation.

Workflow for Foundational Profiling

The initial computational workflow is designed to enrich the compound library for candidates with favorable drug-like properties before any biological assays are performed.

Caption: Foundational workflow for prioritizing pyrazole derivatives.

Chapter 2: The Gatekeeper—In Vitro Cytotoxicity Screening

The first and most critical wet-lab experiment is the assessment of general cytotoxicity. This is a non-negotiable "gatekeeper" assay. A compound might show potent effects in a specific functional assay, but if this is merely a consequence of it being broadly toxic to all cells, the result is misleading. The goal is to identify compounds that elicit a specific biological response at concentrations well below those that cause general cell death.[17]

The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[18]

Common Cytotoxicity Assays

Two widely used colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[19][20]

-

SRB (Sulforhodamine B) Assay: The SRB assay is based on the staining of total cellular protein by the SRB dye. It provides an estimation of cell number and is less susceptible to interference from compounds that affect cellular metabolism.[18]

Expertise in Assay Choice: While both are reliable, the choice depends on the suspected mechanism of action. If a compound is expected to interfere with mitochondrial function, the MTT assay might produce confounding results. In such cases, the SRB assay, which measures cell mass via total protein, provides a more direct measure of cytotoxicity.[18]

Data Presentation: Cytotoxicity Profile

Results should be presented clearly, allowing for rapid comparison across multiple cell lines, including at least one non-cancerous cell line to assess selectivity.[20]

| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| PYR-001 | MCF-7 (Breast) | 8.4 | 5.2 |

| PYR-001 | HeLa (Cervical) | 15.2 | 2.9 |

| PYR-001 | HEK293 (Normal Kidney) | 43.7 | - |

| Doxorubicin | MCF-7 (Breast) | 0.9 | 2.1 |

| Doxorubicin | HEK293 (Normal Kidney) | 1.9 | - |

| ¹ Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI is desirable. Data is hypothetical, based on typical screening results.[19][20] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for determining the cytotoxic effects of novel pyrazole derivatives.[18][19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[18]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Chapter 3: Therapeutic Area-Specific Primary Screening

With a baseline understanding of cytotoxicity, screening can proceed to assays relevant to the desired therapeutic indication. Pyrazoles have shown significant promise in oncology, inflammation, and infectious diseases.[3][21][22]

Anticancer Screening

The anticancer activity of pyrazole derivatives is often linked to the inhibition of protein kinases that are dysregulated in cancer cells.[9][23]

-

Target-Based Assays (Kinase Inhibition): These assays directly measure a compound's ability to inhibit the activity of a specific kinase enzyme. The ADP-Glo™ assay is a common method that quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.[24] Many pyrazole derivatives have been identified as potent inhibitors of CDKs and JAKs.[25][26]

-

Phenotypic Assays (Cell-Based): Beyond general cytotoxicity, cell-based assays can measure specific cancer-related phenotypes. For instance, a cell cycle analysis using flow cytometry can determine if a pyrazole derivative induces cell cycle arrest at a specific phase (e.g., G1/S), which is a hallmark of CDK inhibitors.[25]

Aberrant JAK/STAT signaling is a driver in various cancers. Pyrazole derivatives have been developed as potent JAK inhibitors, blocking the downstream signaling cascade that leads to cell proliferation and survival.[26]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.[25]

Anti-inflammatory Screening

-

Enzyme Inhibition Assays (COX-1/COX-2): In vitro assays are used to determine the IC₅₀ values of compounds against both COX-1 and COX-2 enzymes. A high selectivity for COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects.[28][29]

-

Cell-Based Assays (Cytokine Suppression): Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are used to screen for compounds that can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[30][31]

Antimicrobial Screening

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise.[32][33]

-

Agar Well/Disk Diffusion Assay: This is a qualitative preliminary screening method. A standardized inoculum of a microorganism is spread on an agar plate, and wells or disks containing the test compound are placed on the surface. The presence of a clear zone of inhibition around the well/disk indicates antimicrobial activity.[32][34]

-

Minimum Inhibitory Concentration (MIC) Determination: This quantitative assay determines the lowest concentration of a compound that visibly inhibits microbial growth. It is typically performed using a broth microdilution method in a 96-well plate format.[21]

This protocol outlines a standard method for the preliminary screening of the antimicrobial activity of pyrazole compounds.[32]

-

Inoculum Preparation: Prepare a microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

-

Plate Preparation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Well Creation: Use a sterile cork borer (6 mm diameter) to create uniform wells in the agar.

-

Compound Application: Add a fixed volume (e.g., 50 µL) of the pyrazole compound solution (dissolved in DMSO, e.g., 1 mg/mL) into a well. Include a positive control (standard antibiotic) and a negative control (DMSO).

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.

| Compound ID | Test Organism | Method | Result (Zone of Inhibition, mm) | MIC (µg/mL) |

| PYR-002 | S. aureus (Gram +) | Agar Diffusion | 18 | 32 |

| PYR-002 | E. coli (Gram -) | Agar Diffusion | 12 | 64 |

| PYR-002 | C. albicans (Fungus) | Agar Diffusion | 15 | 64 |

| Ciprofloxacin | S. aureus (Gram +) | Agar Diffusion | 25 | ≤1 |

| Ciprofloxacin | E. coli (Gram -) | Agar Diffusion | 30 | ≤1 |

| Data is hypothetical, based on typical screening results.[21][32] |

Chapter 4: Hit Validation and Selectivity Profiling

Once a "hit" is identified in a primary screen, a series of secondary assays are required to confirm its activity and assess its selectivity. This phase is crucial for validating that the compound's effect is real, on-target, and specific.

Dose-Response Confirmation

The initial hit should be re-tested over a wider range of concentrations (typically 8-10 points) to generate a robust dose-response curve and confirm the IC₅₀ or MIC value. This ensures the observed activity is reproducible and concentration-dependent.

Target Engagement and Selectivity

For hits from target-based screens (e.g., kinase inhibitors), it is essential to determine selectivity.

-

Kinase Panel Screening: A potent kinase inhibitor should be screened against a broad panel of other kinases. A compound that inhibits multiple kinases is a "pan-kinase inhibitor," while one that inhibits a specific kinase with high potency is considered "selective."[26][35] For example, a pyrazole derivative might show an IC₅₀ of 3.4 nM against JAK1 but much weaker activity against 50 other kinases, indicating high selectivity.[26]

-

Mechanism of Action Studies: For hits from phenotypic screens, follow-up studies are needed to identify the molecular target. This can involve techniques like Western blotting to see if the compound affects the phosphorylation status of key signaling proteins downstream of a suspected target.[25]

Decision-Making Workflow for Hit Progression

The progression of a hit to a lead candidate involves a series of go/no-go decisions based on accumulating data.

Caption: Decision workflow for validating and progressing a screening hit.

Conclusion

The initial biological screening of pyrazole derivatives is a multi-step, logic-driven process. It begins with a strong foundation of in silico and physicochemical profiling to select the most promising candidates. A mandatory cytotoxicity gatekeeper assay ensures that subsequent biological findings are not artifacts of general toxicity. Primary screening is then tailored to the specific therapeutic area of interest, employing a combination of target-based and phenotypic assays. Finally, rigorous hit validation through dose-response confirmation and selectivity profiling separates true, promising hits from false positives. By adhering to this structured and self-validating system, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of the versatile pyrazole scaffold.

References

- BenchChem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.

- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH.

- BenchChem. (n.d.). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.

- Gomaa, H. A. M., et al. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI.

- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- BenchChem. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Alam, M. A. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Taylor & Francis Online.

- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds.

- Vennila, K., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.

- Kumar, A., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. PubMed.

- ResearchGate. (n.d.). In vitro anticancer screening of synthesized compounds.

- PDF. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. ResearchGate.

- International Journal of Pharmaceutical Sciences and Research. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES.

- International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.

- Al-Said, M. S., et al. (2009). Synthesis and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Inflammatory Antimicrobial Agents. Bentham Science Publishers.

- Al-Said, M. S., et al. (2009). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. PubMed.

- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed - NIH.

- Lin, J. H., & Lu, A. Y. (n.d.). Screening for human ADME/Tox drug properties in drug discovery. PubMed.

- Christodoulou, M. S., et al. (2012). Synthesis and in Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. PubMed.

- Domyati, T. L., et al. (n.d.). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. PubMed.

- G, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.

- BenchChem. (n.d.). Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Semantic Scholar. (n.d.). Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2.

- MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Promega Corporation. (n.d.). ADME/Toxicity - Drug Discovery.

- Abdel-Aziz, M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed.

- Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities.

- PDF. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Wang, X., et al. (n.d.). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH.

- Pravina, P., et al. (2024). Facile synthesis and antimicrobial screening of pyrazole derivatives.

- Dutta, A., et al. (n.d.). Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed.

- Sigma-Aldrich. (n.d.). Discover Bioactive Small Molecules for ADME/Tox.

- El-Adl, K., et al. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH.

- XtalPi. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry | Blog.

- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.

- Cell Guidance Systems. (2024). A beginners guide to ADME Tox.

- Al-Ostoot, F. H., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.

- Al-Ostoot, F. H., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Antibacterial Pyrazole Derivatives from 1,3-Benzodioxole.

- NIH. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijpbs.com [ijpbs.com]

- 7. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening for human ADME/Tox drug properties in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Drug Discovery: ADME/Toxicity [worldwide.promega.com]

- 15. Discover Bioactive Small Molecules for ADME/Tox [sigmaaldrich.com]

- 16. cellgs.com [cellgs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ijprajournal.com [ijprajournal.com]

- 20. researchgate.net [researchgate.net]

- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 28. benthamdirect.com [benthamdirect.com]

- 29. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ijpsjournal.com [ijpsjournal.com]

- 31. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Facile synthesis and antimicrobial screening of pyrazole derivatives [wisdomlib.org]

- 35. mdpi.com [mdpi.com]

Discovery and history of substituted pyrazole-4-carbaldehydes

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyrazole-4-carbaldehydes represent a cornerstone class of heterocyclic intermediates, pivotal to the advancement of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique structural attributes, particularly the versatile formyl group at the C4 position, provide a reactive handle for extensive molecular elaboration, enabling the synthesis of complex, biologically active compounds.[1][3] This technical guide offers a comprehensive exploration of the historical discovery, core synthetic methodologies, and profound impact of these building blocks. We will delve into the mechanistic underpinnings of key formylation reactions, provide validated experimental protocols, and illustrate the logical workflow from intermediate synthesis to drug discovery, grounding all information in authoritative scientific literature.

The Pyrazole Scaffold: A Privileged Structure in Chemical History

The story of pyrazole-4-carbaldehydes is intrinsically linked to the discovery of their parent heterocycle. The pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4] However, the first synthesis of a substituted pyrazole derivative predates this, with Ludwig Knorr's landmark synthesis in 1883.[4][5][6] Knorr's condensation of ethyl acetoacetate with phenylhydrazine, now famously known as the Knorr pyrazole synthesis, laid the foundation for accessing a vast array of pyrazole derivatives and ignited over a century of research into their properties.[5][6][7]

The pyrazole core quickly gained recognition as a "privileged scaffold" in medicinal chemistry.[8][9] Its structural features—a planar, aromatic system with strategically positioned hydrogen bond donors and acceptors—allow it to interact with a wide range of biological targets. This has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib, solidifying the importance of this heterocyclic system.[10]

The Advent of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction as a Key Enabler

While the pyrazole nucleus was well-established, the specific introduction of a formyl group at the electron-rich C4 position marked a significant leap forward in their utility as synthetic intermediates. The electrophilic substitution required for formylation occurs preferentially at this position.[5][10] The discovery and optimization of formylation techniques, therefore, were critical to unlocking the full potential of the pyrazole scaffold.

The Vilsmeier-Haack reaction stands as the most prominent and widely adopted method for the synthesis of substituted pyrazole-4-carbaldehydes.[1][11] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1][12]

The causality for its widespread use is threefold:

-

High Regioselectivity: The reaction reliably targets the C4 position of the pyrazole ring.

-

Broad Substrate Scope: It is effective for a wide variety of substituted pyrazoles, including those with electron-donating and moderately electron-withdrawing groups.[1][13]

-

Good to Excellent Yields: The reaction is generally efficient and provides the desired product in high purity.[11][14]

The general mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.

A notable and efficient variation of this reaction involves the direct cyclization and formylation of hydrazones.[11][15] This approach combines the formation of the pyrazole ring and the introduction of the formyl group into a single synthetic operation, making it a highly convergent strategy.[9]

Core Synthetic Methodologies: A Comparative Analysis

While the Vilsmeier-Haack reaction is the workhorse, other methods exist, each with specific advantages and limitations. The choice of synthetic route is a critical decision driven by substrate compatibility, desired scale, and available reagents.

| Method | Reagents | Substrate Scope | Advantages | Limitations |

| Vilsmeier-Haack Reaction | POCl₃/DMF | Broad, favors electron-rich pyrazoles.[1] | High yields, excellent regioselectivity, well-established.[1][11] | Harsh conditions can be incompatible with sensitive functional groups. |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA) | More limited, often used for phenols. | Milder conditions for certain substrates.[1] | Lower yields, complex mechanism, longer reaction times.[1] |

| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | Electron-rich aromatics. | Can be effective when V-H fails. | Uses highly toxic and moisture-sensitive reagents. |

Validated Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes

This protocol is a representative example adapted from established literature procedures for the formylation of a pre-formed pyrazole.[11]

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde from its corresponding hydrazone precursor via Vilsmeier-Haack cyclization.

Materials:

-

Substituted acetophenone hydrazone (1.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (3.0 eq)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) solution, saturated

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reagent Preparation (0 °C): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature at 0 °C. The formation of the solid Vilsmeier reagent may be observed.

-

Substrate Addition: After the addition is complete, add the substituted acetophenone hydrazone (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.

-

Reaction Execution (80-90 °C): After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[11]

-

Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with constant stirring. This step hydrolyzes the intermediate and neutralizes excess reagent.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ or K₂CO₃ until the pH is ~7-8. The product often precipitates as a solid.

-

Isolation: If a solid precipitates, filter the mixture, wash the solid thoroughly with cold water, and dry it under a vacuum. If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The appearance of a sharp singlet around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton. The structure is fully elucidated by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12][15]